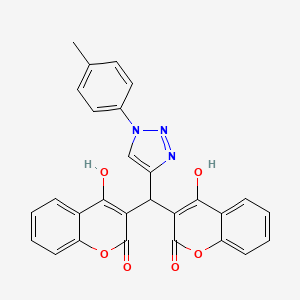![molecular formula C9H10ClN3 B2441678 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 478064-03-8](/img/structure/B2441678.png)
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “this compound”, has been achieved by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 heavy atoms, 9 of which are aromatic . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical And Chemical Properties Analysis
“this compound” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.38, indicating its lipophilicity . The compound is soluble, with a solubility of 0.235 mg/ml .Scientific Research Applications
Synthesis and Biological Activity
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been utilized in various synthesis processes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine, such as those synthesized by Lu Jiu-fu et al. (2015), have shown moderate anticancer activity (Lu Jiu-fu et al., 2015). Similarly, compounds related to this chemical structure have been synthesized and tested for antimicrobial activities against bacteria and fungi, as demonstrated by A. A. Al-Turkistani et al. (2011) (Al-Turkistani et al., 2011).
Potentiation by Inhibition of Drug Degradation
In the field of drug potentiation, the 6-chloro group in pyrazolo[1,5-a]pyrimidine derivatives has been studied. For instance, G. Elion et al. (1963) researched the potentiation of 6-mercaptopurine by inhibiting its metabolic degradation, involving derivatives of pyrazolo[1,5-a]pyrimidine (Elion et al., 1963).
Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines
K. Atta (2011) explored the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, providing insights into electrophilic substitutions and the structural properties of these compounds (Atta, 2011).
Antitrypanosomal Activity
Nadia A. Abdelriheem et al. (2017) have highlighted the synthesis of new pyrazolo[1,5-a]pyrimidines and related derivatives, noting their antitrypanosomal activity and relevance in pharmaceutical research (Abdelriheem et al., 2017).
Heteroaromatization and New Derivative Synthesis
A. El-Agrody et al. (2001) focused on heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of novel pyrazolo[1,5-c]pyrimidines and related compounds with potential antimicrobial activity (El-Agrody et al., 2001).
Antifungal Properties
The study of 7-alkylaminopyrazolo[1,5-a]pyrimidines for their antifungal properties was conducted by T. Novinson et al. (1977), indicating the potential of these derivatives in addressing fungal infections (Novinson et al., 1977).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-8-11-6(2)9(10)7(3)13(8)12-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQLHGAFXJLZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)
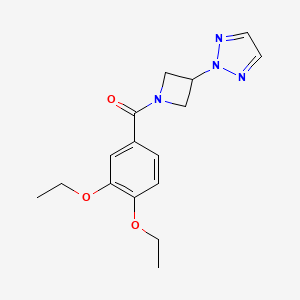
![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)
![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2441603.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)ethanesulfonamide](/img/structure/B2441604.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)
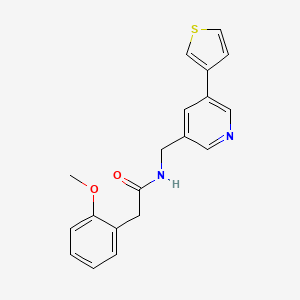
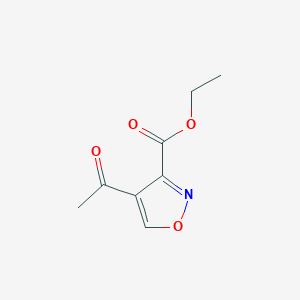
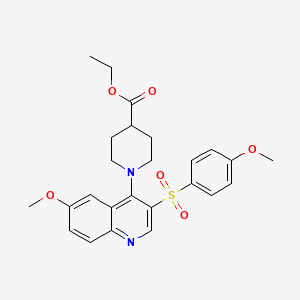
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)
